Acridine Orange Base

Descripción

A cationic cytochemical stain specific for cell nuclei, especially DNA. It is used as a supravital stain and in fluorescence cytochemistry. It may cause mutations in microorganisms.

Structure

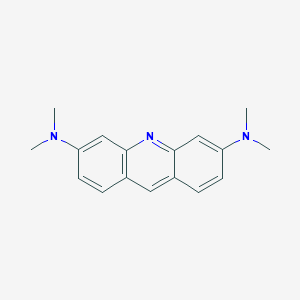

2D Structure

Propiedades

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKHZNPWBDQZCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-61-2 (Parent) |

Source

|

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60197783 |

Source

|

| Record name | Acridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | N,N,N',N'-Tetramethyl-3,6-acridinediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

494-38-2 |

Source

|

| Record name | Acridine Orange base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F30N4O6XVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acridine Orange Base: Fluorescence Spectrum and Applications

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized by researchers, scientists, and drug development professionals. As a nucleic acid-selective, cationic dye, its applications range from cell cycle determination to the analysis of acidic organelles like lysosomes and autophagosomes.[1][2] Its unique metachromatic properties cause it to emit different colors of light depending on its binding target and local concentration, making it a powerful tool for differentiating cellular components and physiological states.[2][3]

Core Fluorescence Mechanism

Acridine Orange's utility stems from its differential fluorescence emission. The dye can cross the membranes of live cells and interact with nucleic acids and acidic compartments.[4]

-

Binding to dsDNA: When AO intercalates between the base pairs of double-stranded DNA (dsDNA), it is in a monomeric state. In this conformation, it emits a bright green fluorescence.

-

Binding to ssDNA and RNA: When AO binds to single-stranded DNA (ssDNA) or RNA, primarily through electrostatic interactions, it forms aggregates. This concentration-dependent aggregation causes a metachromatic shift, resulting in a red-to-orange fluorescence.

-

Accumulation in Acidic Organelles: As a weakly basic molecule, Acridine Orange accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autophagosomes. The low pH within these compartments leads to the protonation and trapping of AO, causing it to concentrate and form aggregates that fluoresce bright orange or red.

This differential staining allows for the simultaneous visualization of the nucleus (green) and acidic organelles (orange/red) within the same cell, providing valuable insights into processes like autophagy and apoptosis.

Quantitative Spectroscopic Data

The spectral properties of Acridine Orange are highly dependent on its molecular environment, concentration, and binding state. The following tables summarize its key quantitative characteristics.

Table 1: Excitation and Emission Wavelengths

| Condition | Excitation (nm) | Emission (nm) | Observed Color | Reference(s) |

| Bound to dsDNA | 488 - 502 | 520 - 526 | Green | |

| Bound to ssDNA / RNA | 457 - 460 | 630 - 650 | Red / Orange | |

| In Acidic Organelles | ~460 | ~650 | Orange / Red | |

| Low pH Environment (e.g., pH 3.5) | 460 | ~600 | Orange |

Table 2: Photophysical Properties

| Parameter | Value | Condition | Reference(s) |

| Fluorescence Quantum Yield (ΦF) | 0.2 | In basic ethanol | |

| Fluorescence Quantum Yield (ΦF) | 0.46 | Higher for protonated form (AOH+) | |

| Fluorescence Lifetime (τ) | Increases with increasing DNA-to-dye ratio | Bound to DNA |

Experimental Protocols and Methodologies

Accurate and reproducible results with Acridine Orange staining depend on carefully controlled experimental conditions.

Method 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is adapted for visualizing acidic vesicular organelles (AVOs) as an indicator of autophagy or lysosomal activity.

-

Cell Plating: Plate cells (e.g., AsPC-1) in a six-well plate at a density of 0.3 x 10⁶ cells per well and allow them to attach overnight.

-

Treatment (Optional): Treat cells with the desired experimental compounds for the specified duration.

-

Washing: Gently remove the culture medium and wash the cells once with 1 mL of phosphate-buffered saline (PBS).

-

Staining: Add Acridine Orange solution (e.g., at a final concentration of 0.4 to 1 µg/mL in PBS) to each well.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with filters for green (e.g., 530 nm) and red (>600 nm) emission, using blue light excitation (~488 nm). Live nucleated cells will exhibit green nuclei, while acidic compartments will fluoresce orange-red.

Method 2: Staining for Flow Cytometry Analysis

This method is suitable for quantifying cell populations based on DNA/RNA content or for ratiometric analysis of autophagy.

-

Cell Preparation: Prepare a single-cell suspension of 10⁵ to 10⁶ cells in 100 µL of PBS or culture medium. Chill the cell suspension on ice.

-

Permeabilization (Optional, for differential DNA/RNA): Gently add 0.4 mL of ice-cold cell permeabilizing solution. Incubate on ice for 15 seconds.

-

Staining Solution Preparation: Prepare a working solution of Acridine Orange. For example, dilute a 2 mg/mL stock solution 1:100 in an appropriate buffer.

-

Staining: Add the Acridine Orange staining solution to the cell suspension. For the permeabilization protocol, gently add 1.2 mL of ice-cold AO staining solution. Keep the cells on ice and protected from light. No incubation time is required for many protocols.

-

Analysis: Run the samples on a flow cytometer. Use a blue laser for excitation (488 nm). Collect green fluorescence in a channel around 530 nm (e.g., 525/50 bandpass filter) and red fluorescence in a channel above 600 nm. This allows for the differentiation of cell populations based on their fluorescence profiles.

Visualized Workflows and Mechanisms

The following diagrams illustrate the core principles and workflows associated with Acridine Orange.

Caption: Mechanism of Acridine Orange differential fluorescence.

Caption: General experimental workflow for cell analysis using Acridine Orange.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. An acridine orange spore germination fluorescence microscopy versus spectral paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridine Orange | AAT Bioquest [aatbio.com]

Acridine Orange Base: A Technical Guide to its Cellular Staining Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Orange (AO) is a cell-permeable, nucleic acid-selective, and lysosomotropic fluorescent dye with metachromatic properties.[1] Its ability to emit different colors of fluorescence depending on its molecular state and local concentration makes it an invaluable tool in cell biology, microbiology, and drug development.[2][3] As a weakly basic compound, AO can readily cross cellular membranes in its neutral form, allowing for the vital staining of live cells.[2][4] Inside the cell, it interacts with nucleic acids and accumulates in acidic organelles, providing distinct fluorescent signatures for different cellular components. This guide provides an in-depth technical overview of Acridine Orange's staining mechanisms, cellular targets, and key experimental applications.

Mechanism of Staining

The utility of Acridine Orange stems from its ability to interact with cellular components in distinct ways, leading to different fluorescent outputs.

-

Nucleic Acid Interaction : AO binds to nucleic acids through two primary modes. It intercalates between the base pairs of double-stranded DNA (dsDNA), where it exists as a monomer and emits a green fluorescence. Conversely, it interacts with single-stranded DNA (ssDNA) or RNA primarily through electrostatic forces, leading to its aggregation and a shift in fluorescence to red or orange. This differential staining allows for the simultaneous visualization of DNA and RNA within a cell.

-

Lysosomotropism : As a weak base, Acridine Orange diffuses across biological membranes and accumulates in acidic compartments, such as lysosomes, endosomes, and autophagosomes. Within these low-pH environments, AO becomes protonated and trapped, leading to a high local concentration. This concentration-dependent aggregation causes the dye to form dimers and oligomers, which exhibit a metachromatic shift to red fluorescence.

Primary Cellular Targets

Nucleic Acids (DNA and RNA)

Acridine Orange is a nucleic acid-selective stain. In the nucleus of healthy cells, it primarily stains dsDNA, resulting in green fluorescence. Regions rich in RNA, such as the cytoplasm and nucleolus, exhibit red to orange fluorescence. This property is particularly useful for cell cycle analysis, as the RNA content of a cell increases during growth phases. It can also be used to distinguish metabolically active cells with high RNA content.

Acidic Organelles

The dye is a well-established probe for visualizing acidic vesicles.

-

Lysosomes : Healthy lysosomes maintain a significant proton gradient, leading to robust accumulation of AO and bright red punctate fluorescence.

-

Autophagosomes : AO is also used to stain autophagosomes, which are acidic vesicles involved in the cellular process of autophagy.

-

Endosomes : Late endosomes, which are also acidic, can be stained by AO.

The integrity of these organelles is crucial for cellular health. Disruption of the lysosomal membrane, known as lysosomal membrane permeabilization (LMP), leads to the leakage of AO from the lysosome into the cytosol. This relocation results in a quantifiable shift from red punctate fluorescence to diffuse green cytosolic fluorescence, making AO a sensitive tool for studying LMP in response to stimuli like drug candidates or toxins.

Data Presentation: Spectral Properties

The metachromatic nature of Acridine Orange is defined by its distinct excitation and emission spectra when bound to different molecular targets.

| Acridine Orange State | Binding Target / Condition | Interaction | Excitation (nm) | Emission (nm) | Observed Color |

| Monomeric | Double-stranded DNA (dsDNA) | Intercalation | ~490-502 | ~520-526 | Green |

| Aggregated | Single-stranded DNA (ssDNA) or RNA | Electrostatic Binding | ~460 | ~650 | Red / Orange |

| Aggregated | Acidic Vesicles (e.g., Lysosomes) | Protonation & Concentration | ~460-550 | ~640-650 | Red / Orange |

Key Applications and Experimental Protocols

Apoptosis Detection via AO/Ethidium Bromide (AO/EB) Dual Staining

This method is widely used to distinguish between viable, apoptotic, and necrotic cells. AO is permeable to all cells and stains their nuclei green. Ethidium Bromide (EB) can only enter cells with compromised membrane integrity. This allows for the differentiation of cell populations based on fluorescence and nuclear morphology.

-

Viable cells : Uniform green nucleus with intact structure.

-

Early apoptotic cells : Bright green nucleus showing chromatin condensation (pyknosis) or fragmentation.

-

Late apoptotic cells : Orange to red nucleus with condensed or fragmented chromatin, due to membrane permeability to EB.

-

Necrotic cells : Uniformly orange to red nucleus with an intact structure.

Protocol: AO/EB Staining for Apoptosis

-

Reagent Preparation : Prepare a dual staining solution containing 100 µg/mL of Acridine Orange and 100 µg/mL of Ethidium Bromide in phosphate-buffered saline (PBS). Store protected from light.

-

Cell Preparation : Culture cells in a suitable format (e.g., 6-well plates or chamber slides) and apply experimental treatments.

-

Harvesting : For adherent cells, gently trypsinize and collect the cells. Include the supernatant to collect any floating (potentially apoptotic) cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. For suspension cells, proceed to the next step.

-

Washing : Resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again, discard the supernatant, and resuspend the pellet in a small volume (e.g., 25-50 µL) of PBS.

-

Staining : Add 1-2 µL of the AO/EB staining solution to the cell suspension and mix gently.

-

Incubation : Incubate for 10-15 minutes at room temperature in the dark.

-

Visualization : Place a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip. Immediately visualize the cells using a fluorescence microscope with a suitable filter set (e.g., blue excitation).

-

Quantification : Count at least 200 cells per sample and categorize them as viable, early apoptotic, late apoptotic, or necrotic based on the criteria described above.

Lysosomal Membrane Permeabilization (LMP) Assay

This assay quantifies the integrity of the lysosomal membrane by measuring the fluorescence shift of Acridine Orange.

Protocol: LMP Assay

-

Cell Seeding : Seed cells onto a suitable imaging plate (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

-

AO Loading : Remove the culture medium and incubate the cells with medium containing 1-5 µg/mL Acridine Orange for 15-30 minutes at 37°C.

-

Washing : Wash the cells twice with warm PBS or culture medium to remove excess dye from the extracellular environment.

-

Treatment : Add the experimental compound (e.g., a potential lysosomotropic drug) to the cells.

-

Imaging : Monitor the cells over time using a fluorescence microscope or a high-content imaging system equipped with environmental control (37°C, 5% CO₂).

-

Data Acquisition : Capture images in both the green (e.g., 500-550 nm emission) and red (e.g., >620 nm emission) channels at various time points.

-

Analysis : Quantify the mean fluorescence intensity of the red puncta and the diffuse green signal within the cytoplasm of the cells. A decrease in the red/green fluorescence intensity ratio over time indicates the occurrence of LMP.

Conclusion

Acridine Orange Base is a powerful and versatile fluorescent probe for the study of cellular processes. Its ability to differentially stain nucleic acids and accumulate in acidic organelles provides researchers with a robust tool for assessing cell cycle status, cell viability, apoptosis, and lysosomal health. The straightforward protocols and distinct fluorescent readouts make it a staple in both basic research and advanced applications such as drug screening and toxicology.

References

An In-depth Technical Guide to Acridine Orange Base for Differentiating DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cell biology and drug development for its ability to differentially stain deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1] Its metachromatic properties, where the dye exhibits different colors when interacting with different cellular components, make it a powerful tool for a variety of applications, including cell cycle analysis, apoptosis detection, and autophagy studies.[1] This guide provides a comprehensive overview of the core principles of Acridine Orange staining, detailed experimental protocols, and its applications in research and drug development.

Core Principles of Acridine Orange Staining

Chemical Properties

Acridine Orange (N,N,N′,N′-Tetramethylacridine-3,6-diamine) is a cationic dye belonging to the acridine family. Its positively charged nature at physiological pH and its lipophilic properties allow it to readily cross the membranes of live cells.[1]

Mechanism of Differential Staining

The differential staining of DNA and RNA by Acridine Orange is based on the distinct binding modes of the dye to these nucleic acids, which is influenced by the structure of the nucleic acid and the concentration of the dye.

-

Binding to Double-Stranded DNA (dsDNA): In environments with low dye concentration, Acridine Orange intercalates between the base pairs of the DNA double helix. In this monomeric, intercalated form, the dye is excited by blue light and emits a bright green fluorescence.[2]

-

Binding to Single-Stranded RNA (ssRNA): RNA, being single-stranded, does not allow for stable intercalation. Instead, the cationic Acridine Orange interacts electrostatically with the negatively charged phosphate backbone of RNA. This leads to the aggregation and stacking of AO molecules, forming dimers or polymers.[2] When excited, these aggregates emit a red to orange fluorescence. This phenomenon is known as metachromasy.

This differential fluorescence allows for the simultaneous visualization and quantification of DNA and RNA within the same cell.

Quantitative Data Summary

The spectral properties of Acridine Orange are crucial for designing experiments and setting up imaging equipment.

| Parameter | Bound to dsDNA | Bound to ssRNA |

| Excitation Maximum | ~502 nm | ~460 nm |

| Emission Maximum | ~525 nm (Green) | ~650 nm (Red) |

Table 1: Spectral properties of Acridine Orange when bound to DNA and RNA.

The working concentration of Acridine Orange can vary depending on the application and cell type.

| Application | Typical Working Concentration |

| Fluorescence Microscopy (Mammalian Cells) | 1 - 5 µg/mL |

| Fluorescence Microscopy (Bacteria) | 0.01% solution |

| Flow Cytometry (Cell Cycle) | 1 - 10 µg/mL |

| Apoptosis Detection (with Ethidium Bromide) | 100 µg/mL AO, 100 µg/mL Ethidium Bromide |

| Autophagy Detection (AVOs) | 1 µg/mL |

Table 2: Typical working concentrations of Acridine Orange for various applications.

Mandatory Visualizations

References

Unraveling the Colors of the Cell: An In-depth Guide to the Metachromatic Properties of Acridine Orange Base

For Immediate Release

This technical guide provides a comprehensive exploration of the metachromatic properties of Acridine Orange (AO) Base, a versatile fluorescent dye with significant applications in cellular and molecular biology, particularly for researchers, scientists, and professionals in drug development. This document details the core principles of AO's fluorescence, its differential interaction with nucleic acids, and standardized protocols for its use.

The Core Principle: Concentration-Dependent Fluorescence

Acridine Orange is a cationic dye that exhibits a phenomenon known as metachromasia, where the dye's fluorescence emission spectrum changes upon binding to different biological macromolecules or with changes in its concentration.[1][2] In dilute solutions, or when bound as a monomer, AO fluoresces green. As the concentration increases, AO molecules form aggregates (dimers and polymers) which results in a shift to red fluorescence.[1][3] This property is fundamental to its application in distinguishing different cellular components.

The primary mechanism behind this spectral shift lies in the mode of interaction between AO and its target molecules. When AO intercalates between the base pairs of double-stranded DNA (dsDNA), it is forced to remain in a monomeric state due to the rigid structure of the DNA helix, resulting in green fluorescence.[4] In contrast, its interaction with single-stranded nucleic acids like RNA and single-stranded DNA (ssDNA) is primarily electrostatic. This allows for the stacking of AO molecules along the nucleic acid backbone, leading to the formation of aggregates and a characteristic red fluorescence.

Factors such as pH can also influence AO's properties. In acidic environments, like lysosomes, AO can become protonated and trapped, leading to high local concentrations and red fluorescence, making it a useful tool for studying these organelles.

Quantitative Spectral Data

The distinct spectral properties of Acridine Orange when interacting with different nucleic acids are summarized below. These values are crucial for designing and interpreting fluorescence microscopy and flow cytometry experiments.

| State of Acridine Orange | Excitation Maximum (nm) | Emission Maximum (nm) | Predominant Color | Binding Mode |

| Monomeric (Intercalated in dsDNA) | ~502 | ~525 | Green | Intercalation |

| Aggregated (Bound to ssDNA/RNA) | ~460 | ~650 | Red/Orange | Electrostatic Stacking |

| In Acidic Vesicular Organelles | ~460 | ~650 | Red/Orange | Concentration-dependent aggregation |

Data compiled from multiple sources.

Experimental Protocols

Precise and consistent experimental procedures are vital for obtaining reliable results with Acridine Orange staining. Below are detailed methodologies for key applications.

Differential Staining of DNA and RNA in Fixed Cells for Fluorescence Microscopy

This protocol is designed to visually distinguish between the nucleus (DNA) and cytoplasm (RNA) in fixed cells.

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in distilled water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetate buffer (0.1 M, pH 4.0)

-

Fixative (e.g., 4% paraformaldehyde or methanol)

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells on glass coverslips.

-

Fixation: Fix the cells with the chosen fixative. For example, fix with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

-

Staining: Prepare a working solution of Acridine Orange at a final concentration of 1-5 µg/mL in acetate buffer. Incubate the fixed cells with the AO working solution for 2-15 minutes.

-

Washing: Gently rinse the cells with PBS to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualization: Observe the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence. DNA in the nucleus should appear green, while RNA-rich structures like the cytoplasm and nucleoli will fluoresce red or orange.

Cell Cycle Analysis by Flow Cytometry

This method allows for the simultaneous measurement of DNA and RNA content in a cell population, which can be used to distinguish quiescent (G0) from actively cycling (G1) cells.

Materials:

-

Acridine Orange staining solution (e.g., containing Triton X-100 for permeabilization, EDTA, and AO in a phosphate-citrate buffer)

-

Cell suspension

-

Flow cytometer with 488 nm laser excitation and detectors for green (~530 nm) and red (>600 nm) fluorescence.

Procedure:

-

Cell Preparation: Harvest and wash cells to obtain a single-cell suspension in PBS.

-

Permeabilization and Staining: Add the Acridine Orange staining solution to the cell suspension. The detergent in the solution permeabilizes the cells, allowing the dye to enter.

-

Incubation: Incubate the cells with the staining solution for a specified time (typically 5-15 minutes) at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. Plot the green fluorescence (DNA content) against the red fluorescence (RNA content). Different cell cycle phases will exhibit distinct patterns in the resulting scatter plot.

Visualizing the Mechanisms and Workflows

To further clarify the principles and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation [mdpi.com]

- 2. Metachromasia - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

Acridine Orange: A Technical Guide to Live versus Fixed Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cell biology and drug development for the differential staining of nucleic acids. Its metachromatic properties, emitting different colors of fluorescence depending on its binding target and concentration, make it a powerful tool for distinguishing between DNA and RNA, and for assessing cellular states such as viability, apoptosis, and autophagy. This technical guide provides an in-depth exploration of the principles and protocols for using Acridine Orange in both live and fixed cell applications, offering a comparative analysis to aid in experimental design and data interpretation.

Core Principles of Acridine Orange Staining

Acridine Orange is a cationic dye that can freely pass through the membranes of live cells. Its fluorescence emission is dependent on its interaction with cellular components, primarily nucleic acids and acidic organelles.

-

Interaction with Nucleic Acids : In live and fixed cells, AO intercalates into double-stranded DNA (dsDNA), and upon excitation with blue light, it emits a green fluorescence .[1][2] Conversely, it interacts with single-stranded RNA (ssRNA) and denatured DNA through electrostatic interactions, leading to the formation of aggregates that emit a red-orange fluorescence .[1][2] The intensity of the red fluorescence is proportional to the amount of RNA within the cell.

-

Accumulation in Acidic Compartments : In live cells, AO accumulates in acidic organelles such as lysosomes and autolysosomes.[3] In these low pH environments, AO becomes protonated and trapped, leading to the formation of aggregates that fluoresce bright red-orange . This property is particularly useful for studying autophagy.

The differential staining patterns of Acridine Orange in cells with varying physiological states form the basis of its application in distinguishing live, apoptotic, and necrotic cells.

Acridine Orange Staining in Different Cellular States

The fluorescence signature of Acridine Orange provides valuable insights into the health and status of a cell. The interpretation of the staining pattern varies significantly between live, apoptotic, and fixed cells.

Live Cells

In healthy, live cells, Acridine Orange will stain the nucleus and cytoplasm. The nucleus, containing dsDNA, will fluoresce green, while the cytoplasm, rich in RNA, will show a faint red fluorescence. Acidic vesicular organelles (AVOs) like lysosomes will appear as distinct, bright red-orange puncta.

Apoptotic Cells

During apoptosis, several changes occur that alter AO staining. Early apoptotic cells exhibit chromatin condensation, leading to a brighter green fluorescence in the nucleus. As apoptosis progresses, the cell membrane remains intact, but lysosomal and autolysosomal content may increase, resulting in a more intense red-orange fluorescence from these acidic compartments. In late-stage apoptosis, the nuclear envelope may become compromised, and the condensed, fragmented DNA may stain orange-red.

Necrotic Cells

Necrotic cells have compromised cell membranes, allowing for the unregulated influx of the dye. This leads to a uniform, bright orange-red fluorescence throughout the entire cell, as the dye binds to the abundant RNA and denatured DNA without the distinct compartmentalization seen in live or early apoptotic cells.

Fixed Cells

Fixation, typically with agents like methanol or paraformaldehyde, permeabilizes the cell membrane. This disrupts the cellular pH gradients, causing the loss of red-orange fluorescence from acidic organelles. In fixed cells, AO primarily stains the nucleic acids, resulting in green fluorescence from the nuclear DNA and red-orange fluorescence from the cytoplasmic and nucleolar RNA. The staining pattern in fixed cells is therefore primarily indicative of nucleic acid distribution and content, rather than cellular viability or organelle function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Acridine Orange staining.

Table 1: Spectral Properties of Acridine Orange

| Binding Target | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emitted Color |

| Double-stranded DNA (dsDNA) | ~502 | ~525 | Green |

| Single-stranded RNA (ssRNA) / Denatured DNA | ~460 | ~650 | Red-Orange |

Table 2: Typical Staining Patterns in Different Cell States

| Cellular State | Nuclear Staining | Cytoplasmic Staining | Acidic Organelle Staining |

| Live | Green | Faint Red | Bright Red-Orange Puncta |

| Early Apoptotic | Bright Green (condensed chromatin) | Faint Red | Increased Bright Red-Orange Puncta |

| Late Apoptotic | Orange-Red (fragmented) | Orange-Red | Diffuse Red-Orange |

| Necrotic | Uniform Orange-Red | Uniform Orange-Red | Not distinct |

| Fixed | Green | Red-Orange | None |

Experimental Protocols

Detailed methodologies for live and fixed cell staining with Acridine Orange are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Protocol 1: Live Cell Staining with Acridine Orange

This protocol is suitable for visualizing nucleic acids and acidic organelles in living cells and for assessing cell viability and autophagy.

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Culture cells on a suitable imaging dish or slide.

-

Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium or PBS to a final concentration of 1-5 µg/mL.

-

Staining: Remove the culture medium from the cells and wash once with PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Gently remove the staining solution and wash the cells twice with PBS or fresh culture medium.

-

Imaging: Immediately visualize the stained cells using a fluorescence microscope with blue light excitation. Capture images in both the green and red fluorescence channels.

Protocol 2: Fixed Cell Staining with Acridine Orange

This protocol is designed for the analysis of nucleic acid distribution in fixed cells.

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Grow cells on coverslips or slides.

-

Fixation:

-

Paraformaldehyde: Remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Methanol: Remove the culture medium and fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

-

Washing: After fixation, wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for paraformaldehyde-fixed cells): If required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

-

Staining Solution Preparation: Dilute the Acridine Orange stock solution in PBS to a final concentration of 1-5 µg/mL.

-

Staining: Add the Acridine Orange working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.

-

Washing: Remove the staining solution and wash the cells extensively with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope.

Visualizations

Staining Mechanism of Acridine Orange

Caption: Differential staining mechanism of Acridine Orange in live versus fixed cells.

General Experimental Workflow for Acridine Orange Staining

Caption: Comparative experimental workflows for live and fixed cell staining with Acridine Orange.

Simplified Autophagy Signaling Pathway and AO Detection

Caption: Simplified pathway of autophagy leading to the formation of acidic autolysosomes detected by Acridine Orange.

Conclusion

Acridine Orange remains a cornerstone fluorescent probe in cell biology due to its unique spectral properties and versatility. Understanding the fundamental differences in its staining mechanism between live and fixed cells is paramount for accurate experimental design and interpretation. In live cells, AO serves as a dynamic reporter of cell viability, apoptosis, and autophagy by highlighting changes in nuclear morphology and the acidic compartments of the cell. In contrast, its application in fixed cells provides a reliable method for visualizing the distribution and relative quantities of DNA and RNA. By selecting the appropriate protocol and understanding the underlying principles, researchers can effectively leverage Acridine Orange to gain critical insights into cellular function in both health and disease.

References

An In-depth Technical Guide to the Safe Handling and Application of Acridine Orange Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine Orange Base is a versatile fluorescent dye with critical applications in cellular and molecular biology, particularly in the differentiation of nucleic acids and the analysis of cellular processes such as apoptosis and autophagy. Its metachromatic properties, emitting green fluorescence when bound to double-stranded DNA and red fluorescence with single-stranded DNA or RNA, make it an invaluable tool. Furthermore, its accumulation in acidic organelles allows for the visualization of lysosomes and autolysosomes. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and detailed experimental protocols for the effective and safe use of this compound in a research and drug development setting.

Chemical and Physical Properties

This compound is a cell-permeable, cationic dye. A summary of its key properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | C₁₇H₁₉N₃ | [1] |

| Molecular Weight | 265.36 g/mol | [2] |

| Appearance | Orange to red-brown powder | [3] |

| Melting Point | 165 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol (0.3 mg/mL), DMSO (20 mg/mL), and dimethylformamide (2 mg/mL). Soluble in PBS (pH 7.2) at approximately 1 mg/mL. Aqueous solutions are not recommended for long-term storage. | [4] |

| Excitation/Emission (DNA) | ~502 nm / ~525 nm (Green) | |

| Excitation/Emission (RNA/ssDNA) | ~460 nm / ~650 nm (Red) | |

| Excitation/Emission (Acidic Organelles) | ~475 nm / ~590 nm (Orange) |

Safety Precautions and Handling

This compound is considered a hazardous substance and requires careful handling to minimize exposure. It is harmful if swallowed and is suspected of causing genetic defects.

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

Data compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound, full personal protective equipment is mandatory to prevent contact and inhalation.

| PPE | Specification |

| Eye/Face Protection | Safety goggles with side-shields. |

| Hand Protection | Protective gloves (e.g., nitrile). |

| Skin and Body Protection | Impervious clothing, lab coat. |

| Respiratory Protection | Suitable respirator (e.g., N95) if handling powder or creating aerosols. |

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure laboratory safety.

| Aspect | Guideline |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended storage temperature is 15-25°C. Protect from light. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

First Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

Experimental Protocols

This compound is a versatile dye used in a variety of cell-based assays. Below are detailed protocols for some of its key applications.

General Nucleic Acid Staining in Live Cells

This protocol allows for the differential visualization of DNA and RNA in living cells.

Materials:

-

Acridine Orange stock solution (1 mg/mL in sterile water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

-

Prepare a working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.

-

Remove the existing culture medium from the cells.

-

Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess stain.

-

Add fresh, pre-warmed PBS or culture medium to the cells.

-

Immediately visualize the cells under a fluorescence microscope. Nuclei containing double-stranded DNA will fluoresce green, while the cytoplasm and nucleoli, rich in RNA, will fluoresce red/orange.

Apoptosis Detection using Acridine Orange/Ethidium Bromide (AO/EB) Double Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Acridine Orange stock solution (1 mg/mL in PBS)

-

Ethidium Bromide stock solution (1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with a standard FITC filter

Procedure:

-

Induce apoptosis in your cell culture using the desired treatment. Include a negative control (untreated cells).

-

Harvest the cells (both adherent and floating) and centrifuge at 200 x g for 5 minutes.

-

Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

-

Resuspend the cell pellet in 100 µL of PBS.

-

Prepare a fresh AO/EB staining solution by mixing 1 µL of Acridine Orange stock and 1 µL of Ethidium Bromide stock in 98 µL of PBS.

-

Add 2 µL of the AO/EB staining solution to the 100 µL cell suspension and mix gently.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Place 10 µL of the stained cell suspension on a clean microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope within 30 minutes.

Interpretation of Results:

-

Viable cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

-

Late apoptotic cells: Orange-red nucleus with condensed and fragmented chromatin.

-

Necrotic cells: Uniformly orange-red nucleus with intact structure.

Lysosomal Stability Assay

This assay measures the integrity of the lysosomal membrane.

Materials:

-

Acridine Orange stock solution (1 mg/mL in sterile water)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable imaging plate (e.g., 96-well black, clear-bottom plate).

-

Treat cells with the compound of interest to induce lysosomal membrane permeabilization.

-

Add Acridine Orange directly to the culture medium to a final concentration of 2 µg/mL.

-

Incubate for 15-20 minutes at 37°C.

-

Wash the cells twice with PBS containing 3% serum.

-

Add fresh PBS with 3% serum to the wells.

-

Immediately analyze the fluorescence. Intact lysosomes will exhibit red fluorescence, while leakage of Acridine Orange into the cytoplasm upon lysosomal membrane permeabilization will result in an increase in diffuse green fluorescence.

Autophagy Detection (Staining of Acidic Vesicular Organelles)

This protocol is used to visualize the formation of acidic vesicular organelles (AVOs), such as autolysosomes, which is a hallmark of autophagy.

Materials:

-

Acridine Orange stock solution (1 mg/mL in sterile water)

-

Complete cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Induce autophagy in your cell culture.

-

Stain the cells with Acridine Orange at a final concentration of 1 µg/mL in complete medium for 15 minutes at 37°C.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope or analyze by flow cytometry. The cytoplasm and nucleus will have faint green fluorescence, while the AVOs will appear as bright red fluorescent puncta. An increase in the number and intensity of these red puncta is indicative of autophagy induction.

Signaling Pathways and Mechanisms of Action

Acridine Orange can be used to study and, in some cases, induce cellular signaling events, particularly those related to cell death and autophagy.

Apoptosis Induction via Lysosomal Membrane Permeabilization

Acridine Orange, especially when photoactivated, can generate reactive oxygen species (ROS) that lead to lysosomal membrane permeabilization (LMP). The subsequent release of lysosomal proteases, such as cathepsins, into the cytosol can trigger the intrinsic pathway of apoptosis.

Caption: Acridine Orange-induced apoptosis pathway.

Experimental Workflow for Autophagy Detection

Acridine Orange is a valuable tool for monitoring the late stages of autophagy, specifically the formation of autolysosomes. It does not directly induce or inhibit the core autophagy signaling pathway but serves as a reporter for the increased volume of acidic vesicular organelles.

Caption: Workflow for monitoring autophagy using Acridine Orange.

Conclusion

This compound is a powerful and multifaceted tool for researchers in drug development and life sciences. Its utility in distinguishing nucleic acid types and visualizing key cellular processes is well-established. However, its hazardous nature necessitates strict adherence to safety protocols. By following the guidelines and experimental procedures outlined in this document, researchers can safely and effectively harness the capabilities of this compound to advance their scientific inquiries.

References

- 1. Noxa couples lysosomal membrane permeabilization and apoptosis during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Acridine Orange Base: A Technical Guide to Solubility, Solvent Preparation, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Orange Base is a versatile fluorescent dye with a wide range of applications in cellular and molecular biology. Its metachromatic properties, allowing it to fluoresce differently upon binding to double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA, make it an invaluable tool for investigating cellular processes. This technical guide provides an in-depth overview of the solubility of this compound, detailed protocols for solvent preparation, and its application in key experimental workflows.

Physicochemical Properties

-

Molecular Formula: C₁₇H₁₉N₃[1]

-

Molecular Weight: 265.35 g/mol [1]

-

Appearance: Orange to red-brown powder

Solubility of this compound

The solubility of this compound is critical for the preparation of stock and working solutions for various experimental applications. The following table summarizes the solubility of this compound in a range of common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of salts. For some solvents, the use of ultrasonication or gentle warming may be necessary to achieve the specified concentration.[2]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Aqueous Solutions | |||

| Water | 5.83 - 6 | ~21.97 - 22.6 | May require sonication and warming to 60°C.[2][3] Forms a clear, dark orange or amber solution at 1 mg/mL. |

| 1 M HCl | 1 - 200 | ~3.77 - 753.69 | Forms a clear solution. High concentration may require sonication. |

| 1 N HCl | 1 | ~3.77 | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 | ~3.77 | Aqueous solutions in PBS are not recommended for storage longer than one day. |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 20 - 35 | ~75.37 - 131.90 | May require sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. |

| Ethanol | 0.3 - 2 | ~1.13 - 7.54 | |

| 2-Methoxyethanol (EGME) | 4 | ~15.07 | |

| Dimethylformamide (DMF) | 2 | ~7.54 |

Solvent Preparation and Storage

Proper preparation and storage of this compound solutions are crucial for obtaining reliable and reproducible experimental results.

Stock Solution Preparation

Organic Stock Solutions (e.g., 1-10 mM in DMSO)

-

Weigh the desired amount of this compound powder in a suitable container.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

-

Vortex or sonicate the solution until the dye is completely dissolved.

-

Store the stock solution in a tightly sealed, light-protected vial at -20°C for up to one month or -80°C for up to six months.

Aqueous Stock Solutions (e.g., 2 mg/mL in dH₂O)

-

Dissolve 2 mg of this compound in 1 mL of distilled water.

-

Mix thoroughly until the dye is dissolved.

-

Store this stock solution refrigerated and protected from light.

Working Solution Preparation

Working solutions should be freshly prepared from the stock solution for each experiment. The final concentration of the working solution will depend on the specific application.

General Dilution Procedure:

Further dilutions of the stock solution into aqueous buffers (e.g., PBS) or isotonic saline should be made immediately prior to the experiment. It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects at low concentrations.

Experimental Protocols

This compound is utilized in a variety of experimental techniques to assess cellular characteristics. Below are detailed protocols for some of its key applications.

Nucleic Acid Staining and Visualization

Acridine Orange differentially stains dsDNA and ssDNA/RNA, which is fundamental to many of its applications.

-

Binding to dsDNA: Intercalates into the double helix and fluoresces green (Excitation max: ~502 nm, Emission max: ~525 nm).

-

Binding to ssDNA or RNA: Binds electrostatically and fluoresces red or orange-red (Excitation max: ~460 nm, Emission max: ~650 nm).

Cell Cycle Analysis by Flow Cytometry

This protocol utilizes the differential staining of DNA and RNA to distinguish between different phases of the cell cycle.

Reagents:

-

Citrate-Phosphate Buffers:

-

Solution X (0.1 M Citric Acid): Dissolve 2.1 g of citric acid monohydrate in 100 mL of dH₂O.

-

Solution Y (0.2 M Dibasic Sodium Phosphate): Dissolve 2.84 g of anhydrous, dibasic sodium phosphate in 100 mL of dH₂O.

-

pH 3.0 Buffer: Mix 79.45 mL of Solution X with 20.55 mL of Solution Y.

-

pH 3.8 Buffer: Mix 64.5 mL of Solution X with 35.5 mL of Solution Y.

-

-

Stock Buffer #1 (Permeabilization Buffer): 0.1% Triton X-100, 0.2 M Sucrose, 10⁻⁴ M EDTA in 2 x 10⁻² M phosphate buffer, pH 3.5.

-

Stock Buffer #2 (Staining Buffer Base): 0.1 M NaCl in 1 x 10⁻² M phosphate buffer, pH 3.8.

-

Acridine Orange Stock Solution: 2 mg/mL in dH₂O.

-

Acridine Orange Staining Solution (Working Solution): Dilute the Acridine Orange stock solution 1:100 in Stock Buffer #2 to a final concentration of 20 µg/mL. Prepare fresh for each experiment.

Protocol:

-

Harvest 10⁵ - 10⁶ cells in 100 µL of media.

-

Add 0.5 mL of Stock Buffer #1.

-

Incubate for 1 minute.

-

Add 0.5 mL of Acridine Orange Staining Solution.

-

Analyze immediately on a flow cytometer with excitation at 488 nm, collecting green fluorescence at ~530 nm and red fluorescence at >600 nm.

Apoptosis Detection

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and chromatin condensation.

Principle:

-

Viable cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Condensed chromatin and/or chromatin fragmentation, resulting in bright green or yellow-orange fluorescence.

-

Late apoptotic and necrotic cells: Loss of membrane integrity allows ethidium bromide (used in conjunction with AO) to enter and stain the nucleus red/orange, while AO staining is diminished.

Reagents:

-

Acridine Orange/Ethidium Bromide (AO/EB) staining solution (commercially available or prepared as a mixture of AO and EB in PBS).

Protocol:

-

Treat cells with the experimental compound.

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

Add a small volume of AO/EB staining solution to the cell suspension and mix gently.

-

Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.

-

Observe the cells under a fluorescence microscope using a blue filter.

RNA Quantification

The differential fluorescence of Acridine Orange when bound to RNA can be used to assess the transcriptional activity of cells.

Principle:

The intensity of red fluorescence is proportional to the amount of RNA in the cell. This can be quantified using fluorescence microscopy and image analysis software or by flow cytometry.

Protocol (Microscopy-based):

-

Fix cells using a suitable method (e.g., paraformaldehyde).

-

Permeabilize the cells (e.g., with Triton X-100).

-

Incubate with an RNase-free Acridine Orange staining solution.

-

Wash to remove excess dye.

-

Mount the slides and visualize using a fluorescence microscope with appropriate filters for green (DNA) and red (RNA) fluorescence.

-

Quantify the red fluorescence intensity per cell using image analysis software.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is generally room temperature or between 15-25°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile fluorescent probe for the study of nucleic acids and cellular processes. A thorough understanding of its solubility characteristics and the use of standardized protocols for solution preparation and experimental application are essential for generating accurate and reproducible data. This guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies.

References

The Illuminating Tale of Acridine Orange: A Technical Guide to a Versatile Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine Orange (AO) stands as a cornerstone fluorescent dye in cellular and molecular biology, valued for its versatility and metachromatic properties. This technical guide provides an in-depth exploration of its discovery, historical evolution, and fundamental principles governing its utility. We delve into its photophysical and chemical characteristics, offering a comprehensive summary of its spectral properties. Detailed experimental protocols for its application in fluorescence microscopy and flow cytometry are presented, enabling researchers to effectively utilize this probe for analyzing nucleic acids, lysosomes, and cell viability. Furthermore, this guide illustrates the application of Acridine Orange in elucidating complex cellular processes through diagrams of key signaling pathways, including P-glycoprotein mediated drug efflux and lysosomal-mediated cell death. This document serves as a comprehensive resource for both novice and experienced researchers seeking to leverage the full potential of Acridine Orange in their scientific endeavors.

Discovery and History: A Journey from Coal Tar to the Core of the Cell

The story of Acridine Orange begins not in a biology lab, but in the burgeoning field of synthetic chemistry in the late 19th century. Its parent molecule, acridine, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro.[1] Initially, acridine dyes found application in the textile industry due to their vibrant colors.[2]

The turn of the 20th century marked a pivotal shift towards the biological applications of these compounds. Paul Ehrlich, a pioneer in chemotherapy, and his colleague Benda, proposed the use of acridines as antimalarial agents in 1912.[2] A decade later, Browning suggested their use as antimicrobial agents, and during World War I and II, acridine derivatives were widely employed as antibacterials before the advent of penicillin.[2]

The journey of Acridine Orange as a fluorescent dye for cellular studies began in the mid-20th century. Key milestones in its development and application are outlined below:

-

1942: H. Strugger first described the use of Acridine Orange for the fluorochromatic staining of microorganisms.[3] His work laid the foundation for its use in vital staining, allowing for the differentiation of living and dead cells.

-

1953: Weissmann utilized Acridine Orange for the vital staining of amphibian larvae, further demonstrating its utility in studying living organisms.

-

1956: Ludwig von Bertalanffy, along with F. Masin and M. Masin, pioneered the use of the Acridine Orange fluorescence technique for the cytodiagnosis of cancer. They observed that cancer cells, with their higher RNA content, fluoresced a brilliant orange-red, while normal cells showed a green fluorescence.

-

1963: Robbins and Marcus conducted seminal studies on the dynamics of Acridine Orange interaction with living cells, elucidating the formation of fluorescent particles within the cytoplasm and their relationship to cell viability. Their work provided crucial insights into the dye's accumulation in what would later be identified as lysosomes.

-

1972: Research on Acridine Orange metachromasia for the characterization of leukocytes in leukemia and other neoplasms was published, showcasing its diagnostic potential in hematology.

-

1973: Zanker and colleagues reported on the purification of Acridine Orange, an important step for ensuring reproducible staining results.

-

1977-1990: Zbigniew Darzynkiewicz and his colleagues extensively developed and refined the use of Acridine Orange in flow cytometry for cell cycle analysis. They established methods to differentially stain DNA and RNA, allowing for the detailed characterization of different cell cycle phases.

-

1982: The use of Acridine Orange as a fluorescent probe for the lysosomal proton pump was demonstrated, solidifying its role as a marker for acidic organelles.

This historical progression highlights the evolution of Acridine Orange from a simple dye to a sophisticated tool for probing the intricate workings of the cell.

Photophysical and Chemical Properties

Acridine Orange (N,N,N',N'-tetramethylacridine-3,6-diamine) is a cationic, cell-permeable dye with a molecular weight of 265.36 g/mol . Its utility as a fluorescent probe stems from its unique metachromatic properties, meaning its fluorescence emission spectrum changes upon binding to different cellular components.

The core principle of Acridine Orange's fluorescence is its differential interaction with double-stranded (dsDNA) and single-stranded (ssDNA or RNA) nucleic acids, as well as its accumulation in acidic organelles.

-

Interaction with Nucleic Acids:

-

dsDNA: Acridine Orange intercalates into the double helix of DNA as a monomer. In this state, it is excited by blue light and emits a green fluorescence .

-

ssDNA and RNA: The dye interacts with single-stranded nucleic acids primarily through electrostatic interactions, leading to its aggregation. These aggregates, upon excitation, emit a red-orange fluorescence .

-

-

Lysosomotropism: As a weak base, Acridine Orange can diffuse across cellular membranes in its uncharged form. Within the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation at high concentrations. This high concentration results in the formation of aggregates that fluoresce red-orange .

The quantitative photophysical properties of Acridine Orange are summarized in the tables below.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₉N₃ | |

| Molecular Weight | 265.36 g/mol | |

| Molar Extinction Coefficient | 54,000 M⁻¹cm⁻¹ at 492 nm in ethanol |

| Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | References |

| Bound to dsDNA (monomeric form) | 502 | 525 (Green) | - | |

| Bound to ssDNA/RNA (aggregated form) | 460 | 650 (Red-Orange) | - | |

| In Acidic Vesicles (aggregated form) | ~460 | ~650 (Red-Orange) | - |

Experimental Protocols

The following are detailed methodologies for key experiments using Acridine Orange.

General Staining of Nucleic Acids in Fixed Cells (Fluorescence Microscopy)

This protocol is adapted for the differential staining of DNA and RNA in fixed cells on slides.

Materials:

-

Acridine Orange stock solution (1 mg/mL in distilled water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate-phosphate buffer, pH 2.6

-

Ethanol (70% and 100%)

-

Xylene

-

Fluorescence mounting medium

Procedure:

-

Fixation: Fix cells grown on coverslips with 70% ethanol for at least 2 hours at 4°C.

-

Rehydration: Rehydrate the fixed cells by washing with PBS for 5 minutes.

-

Staining: Stain the cells with a working solution of Acridine Orange (e.g., 10 µg/mL in citrate-phosphate buffer, pH 2.6) for 5 minutes at room temperature in the dark.

-

Destaining: Differentiate the staining by briefly rinsing in citrate-phosphate buffer.

-

Mounting: Mount the coverslips with a fluorescence mounting medium.

-

Visualization: Observe under a fluorescence microscope using appropriate filter sets for green (e.g., excitation 488 nm, emission 525 nm) and red (e.g., excitation 460 nm, emission 650 nm) fluorescence.

Expected Results:

-

Nuclei (DNA): Green fluorescence

-

Cytoplasm and Nucleoli (RNA): Red-orange fluorescence

Staining of Acidic Vesicular Organelles (Lysosomes) in Live Cells (Fluorescence Microscopy)

This protocol is for the visualization of lysosomes and other acidic organelles in living cells.

Materials:

-

Acridine Orange stock solution (1 mg/mL in distilled water)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides and allow them to adhere.

-

Staining: Replace the culture medium with fresh, pre-warmed medium containing Acridine Orange at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess dye.

-

Visualization: Immediately observe the cells under a fluorescence microscope with filter sets for red fluorescence (e.g., excitation 488 nm, emission >600 nm).

Expected Results:

-

Lysosomes and other acidic organelles: Punctate red-orange fluorescence.

-

Nucleus and cytoplasm: Diffuse green fluorescence.

Cell Cycle Analysis by Flow Cytometry

This protocol, based on the work of Darzynkiewicz and colleagues, allows for the simultaneous measurement of DNA and RNA content to delineate cell cycle phases.

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

RNase A

-

Acridine Orange staining solution (e.g., 5 µg/mL Acridine Orange in a low pH buffer)

Procedure:

-

Cell Harvest: Harvest cells and wash them with cold PBS.

-

Fixation: Fix the cells in 70% ethanol on ice for at least 30 minutes.

-

Permeabilization and RNA Digestion: Resuspend the fixed cells in a solution containing Triton X-100 and RNase A and incubate for 30 minutes at 37°C.

-

Staining: Add the Acridine Orange staining solution and incubate for 5 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite with a 488 nm laser and collect green fluorescence (e.g., at 530/30 nm) for DNA content and red fluorescence (e.g., at >670 nm) for RNA content.

-

Data Analysis: Gate on single cells and plot red fluorescence (RNA) versus green fluorescence (DNA). Different cell cycle populations (G0, G1, S, and G2/M) can be distinguished based on their DNA and RNA content.

Visualization of Cellular Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key applications and mechanisms of Acridine Orange.

General Experimental Workflow for Acridine Orange Staining

Caption: A generalized workflow for staining cells with Acridine Orange.

Mechanism of Differential Fluorescence of Acridine Orange

Caption: Differential fluorescence mechanism of Acridine Orange.

P-glycoprotein (P-gp) Mediated Drug Efflux and its Study with Acridine Orange

Caption: P-glycoprotein mediated efflux of Acridine Orange and drugs.

Lysosomal-Mediated Cell Death Pathway Visualization with Acridine Orange

Caption: Lysosomal-mediated apoptosis and its detection with Acridine Orange.

Conclusion

Acridine Orange has a rich history, evolving from an industrial dye to an indispensable tool in modern biological research. Its unique metachromatic properties allow for the simultaneous visualization and quantification of nucleic acids and acidic organelles, providing valuable insights into cellular processes such as cell cycle progression, autophagy, and apoptosis. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively harness the capabilities of this versatile fluorescent probe. As research continues to unravel the complexities of cellular function, the illuminating properties of Acridine Orange will undoubtedly continue to shed light on fundamental biological questions.

References

The Influence of pH on Acridine Orange Base Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cellular and molecular biology. Its metachromatic properties, characterized by pH-dependent and concentration-dependent fluorescence, make it a powerful tool for investigating various cellular processes. This technical guide provides an in-depth exploration of how pH affects the fluorescence of Acridine Orange Base, offering valuable insights for researchers in drug development and cellular analysis. Understanding the principles outlined herein is crucial for the accurate application and interpretation of AO-based assays.

Acridine Orange is a weak base with a pKa variously reported between 9.65 and 10.25.[1][2] This property is fundamental to its utility as a probe for acidic organelles. In its neutral, unprotonated form, AO can freely permeate biological membranes. However, in acidic environments, it becomes protonated and consequently trapped within these compartments. This accumulation within acidic organelles, such as lysosomes and autophagosomes, leads to a significant increase in its local concentration, which in turn alters its fluorescent properties.[1][3]

The Core Principle: pH-Dependent Protonation and Concentration

The fluorescence of Acridine Orange is intricately linked to its protonation state and local concentration, both of which are directly influenced by the surrounding pH.

-

At Neutral to Alkaline pH: In environments with a pH above its pKa, Acridine Orange exists predominantly in its neutral, monomeric form. When this form of AO intercalates with double-stranded DNA (dsDNA), it emits a characteristic green fluorescence .[3] It can also bind to single-stranded nucleic acids (ssDNA and RNA) via electrostatic interactions, which can also produce green fluorescence at low concentrations.

-

At Acidic pH: In acidic compartments, the lower pH leads to the protonation of the Acridine Orange molecule (AOH+). This charged form is less membrane-permeable and becomes effectively trapped and concentrated within the acidic organelle. At these high local concentrations, AO molecules form aggregates or dimers. These aggregates exhibit a significant shift in their fluorescence emission to red-orange wavelengths .

This pH-dependent differential fluorescence allows for the ratiometric analysis of cellular acidity, making AO an invaluable tool for studying lysosomal function, autophagy, and apoptosis.

Quantitative Data on Acridine Orange Fluorescence

The precise quantification of Acridine Orange fluorescence as a function of pH is complex and can be influenced by factors such as dye concentration, solvent, and the presence of binding substrates like nucleic acids. However, the following tables summarize key quantitative data available in the literature.

Table 1: Physicochemical Properties of Acridine Orange

| Property | Value | Reference(s) |

| pKa | 9.65 - 10.25 |

Table 2: Spectral Properties of Acridine Orange under Different Conditions

| Condition | Excitation Max (nm) | Emission Max (nm) | Fluorescence Color | Predominant Form |

| Bound to dsDNA (Neutral pH) | 502 | 525 | Green | Monomer |

| Bound to ssDNA/RNA | 460 | 650 | Red | Aggregate |

| Acidic Conditions (e.g., Lysosomes) | 475 | 590 | Red-Orange | Aggregate |

| Low Concentration (pH 7.4) | 488 | 530 | Green | Monomer |

| High Concentration (pH 7.4) | 488 | 680 | Red | Aggregate |

Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions.

Table 3: Fluorescence Quantum Yield

| Form | Quantum Yield (ΦF) | Condition | Reference(s) |

| Protonated (AOH+) | 0.46 | Not specified |

It is important to note that one study using 2.7 µM Acridine Orange in solution found no significant change in red fluorescence between pH 3 and 11, suggesting that at this concentration in the absence of cellular compartments for accumulation, pH alone may not induce the metachromatic shift. This highlights the critical role of concentration, facilitated by trapping in acidic organelles, in observing the red fluorescence.

Experimental Protocols

In Vitro Spectrofluorometric Analysis of Acridine Orange at Various pH

This protocol describes a general procedure for measuring the fluorescence emission spectra of Acridine Orange at different pH values.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

A series of buffers covering a range of pH values (e.g., citrate, phosphate, borate buffers)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of Acridine Orange: Dilute the stock solution in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of approximately 1-5 µM.

-